N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide is a synthetic amide derivative featuring a hybrid heterocyclic core of thiophene and furan, a hydroxyethyl side chain, and a butyramide moiety.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-2-3-14(17)15-8-11(16)13-5-4-12(18-13)10-6-7-19-9-10/h4-7,9,11,16H,2-3,8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQUYNXHHUSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCC(C1=CC=C(O1)C2=CSC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide typically involves multi-step organic reactions. One common approach is the condensation reaction, where thiophene and furan derivatives are combined under specific conditions. For instance, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are notable methods for creating thiophene derivatives . These reactions often require catalysts such as phosphorus pentasulfide (P4S10) and specific solvents like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and furan rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide involves its interaction with specific molecular targets. The compound’s thiophene and furan rings can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Physical and Spectroscopic Properties
- Melting Points: 5a–5d exhibit high melting points (142–182°C), indicative of crystalline packing stabilized by hydrogen bonding (amide and sulfonamide groups).
- NMR Data : The hydroxyethyl group in the target compound would introduce distinct $ ^1H $-NMR signals (e.g., δ ~3.5–4.5 ppm for -CH$_2$OH), differing from the tetrahydrofuran protons in 5a–5d (δ ~4.0–4.3 ppm) .
Lipophilicity and Bioactivity
- Alkyl Chain Effects : Increasing chain length in 5a–5d (butyramide to heptanamide) elevates lipophilicity (logP), as seen in their EI-MS data. The target compound’s butyramide chain (C4) may balance solubility and membrane permeability, similar to 5a .
Comparison with 1,3,4-Oxadiazole Derivatives ()
Compounds LMM5 and LMM11 feature 1,3,4-oxadiazole rings and sulfamoyl benzamide groups, differing from the target’s thiophene-furan core.
Functional Group Impact
- Oxadiazole vs. This difference could influence biological target interactions (e.g., enzyme inhibition) .
- Bioactivity : LMM5 and LMM11 were tested against fungal strains, suggesting antimicrobial applications. The target compound’s thiophene moiety might confer distinct activity profiles due to sulfur’s role in redox interactions .
Comparison with Ranitidine-Related Compounds (–9)
Ranitidine analogs (e.g., nitroacetamide derivatives) share furan and amide groups but lack thiophene and hydroxyethyl substituents.
Structural Divergences
- Nitro vs. Hydroxyethyl Groups : Ranitidine-related compounds (e.g., USP Compound 7) feature nitroacetamide groups, which are stronger electron-withdrawing groups than the target’s butyramide. This could alter reactivity in substitution reactions .
- Thiophene Contribution: The thiophene ring in the target compound may increase lipophilicity and aromatic conjugation compared to ranitidine’s dimethylaminomethyl furan .
Theoretical and Analytical Considerations
Density Functional Theory (DFT) Insights
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)butyramide is a synthetic compound with potential therapeutic applications. Its unique structure, featuring a thiophene and furan moiety, positions it as a candidate for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₉N₃O₃S
- Molecular Weight : 319.39 g/mol
- CAS Number : 2034252-40-7
The biological activity of this compound is hypothesized to involve interactions with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting processes such as fatty acid synthesis and oxidative stress responses.
- Receptor Modulation : It may act on various receptors, influencing signaling pathways critical for cell proliferation and apoptosis.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases, including cancer.
Antimicrobial Activity
Studies have shown that derivatives of this compound possess antimicrobial properties. The presence of the thiophene ring enhances its ability to disrupt microbial membranes or inhibit microbial growth.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects by modulating inflammatory pathways, including the NF-kB pathway. This modulation can reduce the production of pro-inflammatory cytokines.
Research Findings and Case Studies
A variety of studies have explored the biological activity of related compounds or analogs:
- Study on Antioxidant Properties :
-
Antimicrobial Testing :
- A comparative analysis of several thiophene-containing compounds showed promising results against Gram-positive and Gram-negative bacteria, indicating that modifications in the structure can enhance antimicrobial efficacy .
- Anti-inflammatory Mechanism :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
